1,3-Bis(5-chloro-2-methylphenyl)urea is a chemical compound with the molecular formula and a molecular weight of 309.198 g/mol. This compound is classified as a urea derivative, characterized by its unique substitution pattern on the aromatic rings, which influences its reactivity and potential biological activity. The compound is often utilized in various scientific fields, including chemistry, biology, and medicine, due to its interesting structural features and properties .
Industrial production may employ similar synthetic routes but scaled up for efficiency and purity. Techniques such as recrystallization and chromatography are commonly used to achieve high purity levels suitable for research and application.
The molecular structure of 1,3-Bis(5-chloro-2-methylphenyl)urea features two 5-chloro-2-methylphenyl groups attached to a central urea moiety. The specific arrangement of chlorine and methyl substituents on the phenyl rings contributes to the compound's unique properties and potential reactivity.
1,3-Bis(5-chloro-2-methylphenyl)urea can undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for substitution, while oxidation and reduction reactions typically involve strong oxidizing or reducing agents .
The mechanism of action for 1,3-Bis(5-chloro-2-methylphenyl)urea involves its interaction with specific biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to observed biological effects such as antimicrobial or anticancer activities. The exact pathways depend on the context of use and the specific molecular targets involved .
1,3-Bis(5-chloro-2-methylphenyl)urea is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for its application in various chemical processes.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions (e.g., strong acids or bases). Its reactivity profile makes it suitable for further derivatization in synthetic chemistry .
1,3-Bis(5-chloro-2-methylphenyl)urea has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
The exploration of urea derivatives in medicinal chemistry spans over a century, evolving from simple alkyl ureas to sophisticated N,N′-diarylureas with targeted bioactivities. Diarylurea scaffolds gained prominence in the early 2000s with the FDA approval of sorafenib—a biarylurea kinase inhibitor for renal cell carcinoma. This breakthrough validated diarylureas as privileged structures in anticancer drug design due to their ability to occupy deep hydrophobic kinase pockets while forming critical hydrogen bonds with hinge-region residues [2] [4]. The structural motif’s versatility soon spurred investigations into other therapeutic areas. For instance, triclocarban (3,4,4′-trichlorocarbanilide), a diarylurea antimicrobial, was historically used in consumer products before regulatory restrictions due to environmental persistence [4]. These developments underscored the pharmacophore’s adaptability, prompting synthesis campaigns for novel analogs like 1,3-bis(5-chloro-2-methylphenyl)urea (henceforth referred to as Compound A). As part of Sigma-Aldrich’s "rare and unique chemicals" collection, Compound A exemplifies early-stage discovery compounds where buyers independently validate purity and identity [1] [3]. Its emergence aligns with broader efforts to derivatize the diarylurea core, exemplified by libraries targeting parasitic kinases (e.g., antischistosomal MMV665852) and prokaryotic enzymes (e.g., Staphylococcus aureus MenG inhibitors) [4] [8].
Table 1: Key Diarylurea Compounds in Therapeutic Development
Compound | Therapeutic Area | Notable Targets/Activities |
---|---|---|
Sorafenib | Oncology | Raf, VEGFR, PDGFR kinases |
Triclocarban | Antimicrobial (historical) | Enoyl-acyl-carrier protein reductase (ENR) |
MMV665852 | Antiparasitic | Schistosoma mansoni (IC₅₀ = 0.8 µM, adult worms) |
1,3-Bis(5-chloro-2-methylphenyl)urea (Compound A) | Early-stage discovery | Undisclosed (research-grade only) |
The bioactivity of diarylureas hinges on their unique three-dimensional topology and electronic distribution. Compound A (C₁₅H₁₄Cl₂N₂O) features two meta-chlorinated, ortho-methylated phenyl rings linked via a carbonyl-bridged urea moiety. This arrangement creates a twisted, non-planar conformation critical for target engagement. Crystallographic studies of analogous chlorophenyl ureas reveal dihedral angles of 38.5°–83.6° between the aryl rings and the urea plane, enabling selective van der Waals contacts in hydrophobic protein cavities [7]. The urea carbonyl acts as a hydrogen-bond acceptor, while the two N–H bonds serve as donors, facilitating bidentate interactions with biomolecular targets—a feature exploited in kinase inhibitors like sorafenib [2] [9]. Substituents profoundly modulate function: The 5-chloro groups enhance lipophilicity (predicted LogD₇.₄ ≈ 3.5–4.5 for similar analogs), promoting membrane permeability, while the ortho-methyl sterically restricts rotation, stabilizing bioactive conformations [8] [10]. Compound A’s molecular weight (309.2 g/mol) and moderate polar surface area (~41 Ų) align with Lipinski’s rules, suggesting favorable bioavailability [6] [10]. Computational analyses of related bis-arylureas indicate high frontier orbital energy gaps (~5.6 eV), implying kinetic stability, and significant hyperpolarizability, hinting at nonlinear optical applications [5].
Table 2: Predicted Molecular Properties of 1,3-Bis(5-chloro-2-methylphenyl)urea
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₁₄Cl₂N₂O | PubChem Lite [6] |
SMILES | CC₁=C(C=C(C=C₁)Cl)NC(=O)NC₂=C(C=CC(=C₂)Cl)C | PubChem Lite [6] |
HOMO-LUMO Gap (predicted) | ~5.6 eV (analog data) | DFT/B3LYP/6-311++G(d,p) [5] |
Predicted Collision Cross Section (Ų) | 169.3 ([M+H]⁺) | CCS calculation [6] |
The chlorine atoms’ electron-withdrawing nature creates localized electrophilic regions, potentially enhancing interactions with nucleophilic residues (e.g., lysine, histidine) in target proteins. This is evidenced in antischistosomal diarylureas where para-chloro substituents boost activity 10-fold versus non-halogenated analogs [8]. Similarly, molecular docking of HER2 kinase with triazene-isosteric ureas demonstrates chloroaryl moieties participating in hydrophobic enclosures near Leu726 and Val734 [5]. For Compound A, the ortho-methyl groups may further influence binding kinetics by mitigating steric clashes or modulating π-stacking interactions—strategies employed in optimized soluble epoxide hydrolase (sEH) inhibitors featuring adamantane-aryl ureas [10].
Table 3: Structural Features Influencing Diarylurea Bioactivity
Structural Element | Role in Target Engagement | Example from Literature |
---|---|---|
Urea (-NH-C(O)-NH-) | Bidentate H-bond donor/acceptor; kinase hinge binding | Sorafenib’s interaction with B-Raf [2] |
meta-/ para-Halogen | Enhances lipophilicity; electron-withdrawing effect | MMV665852 (antischistosomal) [8] |
ortho-Alkyl (e.g., methyl) | Conformational restraint; reduces rotational entropy | sEH inhibitors with ortho-ethylphenyl [10] |
Dihedral angle (aryl-urea) | Modulates 3D shape complementarity with protein pockets | 83.6° twist in chlorophenyl urea crystal [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7